molecular formula C22H25NO6 B11005415 1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline

1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline

Cat. No.: B11005415
M. Wt: 399.4 g/mol
InChI Key: FNADEWROTREHBE-RUINGEJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen structure, which is known for its biological activity, linked to a proline derivative, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline typically involves multiple steps:

    Formation of the benzo[c]chromen core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the proline moiety: The proline derivative is introduced via an esterification or amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final coupling: The final step involves coupling the benzo[c]chromen core with the proline derivative under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch or continuous flow reactors: To handle large volumes and improve reaction efficiency.

    Purification techniques: Such as crystallization, chromatography, or distillation to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to modify the oxidation state of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, 1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline may exhibit various biological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, offering new avenues for treatment.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[c]chromen core may bind to these targets, modulating their activity and leading to the observed biological effects. Pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline
  • 1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]butanoyl}-L-proline

Uniqueness

Compared to similar compounds, 1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline stands out due to its specific proline linkage, which may confer unique biological properties and reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-1-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H25NO6/c1-12-18(28-13(2)20(24)23-11-5-8-17(23)21(25)26)10-9-15-14-6-3-4-7-16(14)22(27)29-19(12)15/h9-10,13,17H,3-8,11H2,1-2H3,(H,25,26)/t13?,17-/m0/s1

InChI Key

FNADEWROTREHBE-RUINGEJQSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N4CCCC4C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.